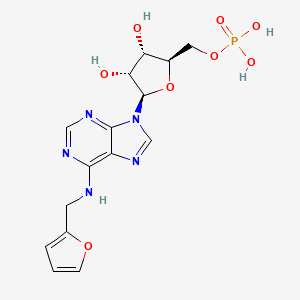

N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate)

Description

Properties

Molecular Formula |

C15H18N5O8P |

|---|---|

Molecular Weight |

427.31 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C15H18N5O8P/c21-11-9(5-27-29(23,24)25)28-15(12(11)22)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-26-8/h1-3,6-7,9,11-12,15,21-22H,4-5H2,(H,16,17,18)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1 |

InChI Key |

WDFCXEWULSQTFC-SDBHATRESA-N |

Isomeric SMILES |

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |

Canonical SMILES |

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-Ylmethyl)adenosine 5’-(Dihydrogen Phosphate) typically involves the following steps:

Protection of Adenosine: The hydroxyl groups of adenosine are protected using suitable protecting groups to prevent unwanted reactions.

Introduction of Furan-2-Ylmethyl Group: The protected adenosine is reacted with a furan-2-ylmethyl halide in the presence of a base to introduce the furan-2-ylmethyl group at the nitrogen atom.

Phosphorylation: The protected adenosine derivative is then phosphorylated at the 5’ position using a phosphorylating agent such as phosphorus oxychloride (POCl3) or a similar reagent.

Deprotection: The protecting groups are removed to yield the final product, N-(Furan-2-Ylmethyl)adenosine 5’-(Dihydrogen Phosphate).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-Ylmethyl)adenosine 5’-(Dihydrogen Phosphate) can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-ylmethyl derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The furan-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

Oxidation: Furan-2-ylmethyl derivatives with additional oxygen-containing functional groups.

Reduction: Dihydrofuran derivatives.

Substitution: Various substituted furan-2-ylmethyl derivatives depending on the reagents used.

Scientific Research Applications

N-(Furan-2-Ylmethyl)adenosine 5’-(Dihydrogen Phosphate) has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential role in cellular signaling pathways and as a modulator of enzyme activity.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.

Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(Furan-2-Ylmethyl)adenosine 5’-(Dihydrogen Phosphate) involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to adenosine receptors or other proteins involved in cellular signaling.

Pathways Involved: It can modulate pathways related to energy metabolism, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate) and related adenosine phosphate derivatives:

Key Observations:

This contrasts with AMP, which lacks such modifications and primarily functions in energy homeostasis .

Phosphate Configuration: A single 5'-phosphate group (as in the target compound and AMP) limits energy storage capacity compared to multi-phosphate derivatives like ADP or ATP. However, it may favor roles in signal transduction or as a prodrug precursor . Compounds with mixed phosphate positions (e.g., adenosine 3'-phosphate 5'-diphosphate) highlight the importance of phosphate placement in cofactor specificity (e.g., NADP+ in redox reactions) .

Biochemical and Pharmacological Implications

- Enzyme Interactions: AMP analogs with N6 modifications (e.g., zeatin riboside 5'-P) exhibit cytokinin activity in plants, suggesting that the furan-methyl group in the target compound could similarly modulate growth pathways . Fluorinated adenosine phosphates (e.g., 2'-Deoxy-2'-F-adenosine 5'-P) are used in antiviral therapies due to their resistance to phosphorylases. The furan substituent’s impact on similar resistance remains unexplored but warrants investigation .

Biological Activity

N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate) is a purine ribonucleoside derivative characterized by a furan-2-ylmethyl group attached to the nitrogen atom of adenosine, along with a phosphate group at the 5' position. This compound has garnered attention due to its potential biological activities, particularly in the context of cellular signaling, antioxidant properties, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate) is CHNOP, with a molecular weight of approximately 427.306 Da. The unique furan ring contributes to its chemical reactivity and biological interactions.

Biological Activity

The biological activity of N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate) can be attributed to several mechanisms:

- Antioxidant Properties : Compounds containing furan rings often exhibit antioxidant capabilities, which may help protect cells from oxidative stress and damage.

- Nucleotide Derivative Role : As a nucleotide derivative, it may play significant roles in various biochemical pathways, including those involved in energy metabolism and cellular signaling.

- Interaction with Biological Macromolecules : Studies suggest that N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate) can interact with proteins and enzymes, influencing their activity. For example, similar compounds have been shown to act as allosteric effectors in enzymatic reactions .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate). Notably:

- Synthesis Methodology : The compound can be synthesized through various organic reactions involving furan derivatives and adenosine phosphates. A study detailed a multi-step synthetic approach that yielded the compound with high purity .

- In Vitro Studies : Preliminary in vitro assays have indicated that this compound exhibits dose-dependent cytotoxicity against certain cancer cell lines. The mechanism appears to involve modulation of redox pathways, leading to increased levels of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate), it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2'-deoxy-N-(furan-2-ylmethyl)guanosine 5'-(dihydrogen phosphate) | Similar furan substitution on guanosine | Lacks the hydroxyl group at the 2' position |

| N6-(furfuryl)adenosine 5'-monophosphate | Furfuryl group instead of furan | Different substitution pattern affecting reactivity |

| Adenosine 5'-monophosphate | Base structure without additional substituents | Fundamental nucleotide involved in energy transfer |

| N6-benzyladenosine 5'-monophosphate | Benzyl group substitution on adenosine | Aromatic system alters pharmacological properties |

N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate) stands out due to its unique furan substitution, which may enhance its biological activity compared to other adenine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.